5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The parent compound, identified with PubChem Compound Identifier 64572627, possesses the molecular formula C7H12N4O and a molecular weight of 168.20 grams per mole. The dihydrochloride salt form, catalogued as PubChem Compound Identifier 119031800, exhibits the molecular formula C7H14Cl2N4O with a corresponding molecular weight of 241.12 grams per mole.
The structural characterization reveals a pyrimidine ring system with three distinct substituents positioned at specific carbon and nitrogen atoms. The aminomethyl group (-CH2NH2) occupies position 5 of the pyrimidine ring, while the methoxymethyl group (-CH2OCH3) is located at position 2, and an amino group (-NH2) is present at position 4. The Simplified Molecular-Input Line-Entry System notation for the dihydrochloride form is represented as COCC1=NC=C(C(=N1)N)CN.Cl.Cl, providing a linear description of the molecular structure.
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C7H12N4O | C7H14Cl2N4O |
| Molecular Weight | 168.20 g/mol | 241.12 g/mol |
| PubChem Identifier | 64572627 | 119031800 |
| Chemical Abstracts Service Number | 1343626-20-9 | 1803596-71-5 |
The International Union of Pure and Applied Chemistry name for the base compound is 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine, while the salt form is designated as 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine;dihydrochloride. The International Chemical Identifier for the parent compound is InChI=1S/C7H12N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,2,4,8H2,1H3,(H2,9,10,11), providing a standardized representation of the molecular structure and connectivity.
Properties
IUPAC Name |
5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-12-4-6-10-3-5(2-8)7(9)11-6;;/h3H,2,4,8H2,1H3,(H2,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAQAIQGQTUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=N1)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride, with the CAS number 1258639-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, anticancer potential, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C7H14Cl2N4O, with a molecular weight of 241.12 g/mol. The compound features a pyrimidine ring substituted with amino and methoxymethyl groups, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. In studies involving similar structures, compounds have shown effective inhibition against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 10–50 µg/mL against gram-positive and gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Compound C | 15 | Pseudomonas aeruginosa |
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been extensively studied. For example, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 10 to 50 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
| MCF-7 (Breast) | 25.0 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, some studies suggest that similar pyrimidine derivatives inhibit enzymes involved in nucleotide synthesis or disrupt metabolic pathways critical for cancer cell growth .
Case Studies
-
Case Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those related to this compound. The study found that modifications in the side chains significantly influenced antimicrobial potency, with certain derivatives achieving MIC values as low as 10 µg/mL against resistant bacterial strains . -
Case Study on Anticancer Activity :
In a comparative study of anticancer activities, a series of pyrimidine derivatives were tested against ovarian cancer cell lines. The results indicated that structural modifications enhanced their cytotoxic effects, with some compounds demonstrating selectivity towards cancerous cells over normal cells . The study highlighted the importance of functional groups in determining the biological activity.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride, exhibit antiviral and antimicrobial activities. These compounds are often studied for their ability to inhibit viral replication and bacterial growth, making them valuable in the development of new antiviral and antibiotic agents .
Cancer Research
The compound's structure suggests potential activity against certain cancer types. Studies have shown that similar pyrimidine derivatives can act as inhibitors of specific enzymes involved in tumor growth. This makes this compound a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes, particularly those involved in nucleic acid metabolism. Such inhibition can disrupt cellular processes in pathogens or cancer cells, leading to therapeutic effects .
Agricultural Chemistry
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new pesticides. Its efficacy against specific pests can be explored to enhance crop protection strategies .
Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Its ability to influence plant metabolism could lead to improved crop yields and resistance to environmental stresses .
Research Applications
Biochemical Studies
As a research chemical, this compound is utilized in various biochemical assays to study enzyme activities and metabolic pathways. Its role as a substrate or inhibitor can provide insights into biochemical processes relevant to health and disease .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its structural framework allows chemists to modify it further for specific applications, enhancing its utility in synthetic organic chemistry .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro. |
| Study B | Cancer Cell Lines | Showed cytotoxic effects on specific cancer cell lines, suggesting potential therapeutic applications. |
| Study C | Pesticide Efficacy | Evaluated against common agricultural pests, showing promising results in reducing pest populations. |
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
The compound’s structural analogs differ primarily in substituent groups at the 2- and 5-positions of the pyrimidine ring. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Methoxymethyl vs.
- Aminomethyl vs. Halogens: The 5-aminomethyl group may facilitate hydrogen bonding with biological targets, contrasting with the electron-withdrawing chloro substituents in , which are often used to stabilize aromatic interactions.
- Piperidine vs. Methoxymethyl : The piperidine moiety in adds basicity and bulkiness, likely influencing receptor selectivity compared to the smaller methoxymethyl group.
Physicochemical Properties and Solubility Profiles
While explicit data for the target compound are unavailable, inferences can be drawn from similar dihydrochloride salts:
- Solubility: Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. For example, dopamine hydrochloride (C₈H₁₁NO₂·HCl) is freely soluble in water , a property likely shared by the target compound.
- Stability : The methoxymethyl group may confer hydrolytic stability compared to esters or acetals, though its ether linkage is less reactive than the amine in .
Pharmacological and Application Differences
- Antimicrobial Activity: Compounds like 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride () are used in veterinary antiprotozoal agents (e.g., Amprol-Plus) . The target compound’s methoxymethyl group might reduce cytotoxicity compared to quaternary ammonium salts.
- Kinase Inhibition: ABT 702 dihydrochloride (), a pyrido[2,3-d]pyrimidine derivative, inhibits adenosine kinase, demonstrating analgesic effects . The target compound’s aminomethyl group could similarly interact with kinase active sites.
Preparation Methods
Reaction Conditions and Optimization
- Starting Material : 2-Methyl-4-amino-5-methoxymethylpyrimidine (MMP).
- Catalyst : Al₂O₃ (D-10-10, BASF).
- Solvent : Toluene or ammonia itself.
- Temperature : 230°C (autogenous pressure).
- Ammonia Equivalents : 215 equivalents relative to MMP.
- Reaction Time : 4 hours.
- MMP (1.25 g, 8.2 mmol), Al₂O₃ (5 g), and toluene (50 mL) are charged into an autoclave.
- Ammonia (30 g, 1.76 mol) is introduced, and the mixture is heated at 230°C for 4 hours.
- After cooling, the reaction mixture is filtered and taken up in ethanol for analysis.
Yield : ~74% (gas chromatography).
- Avoids hazardous intermediates (e.g., β-aminopropionitrile).
- Scalable for industrial vitamin B₁ production.
Cyclization of α-Formyl-β-Alkoxypropionitrile Derivatives
This method involves cyclization with acetamidine salts under Lewis acid catalysis, followed by hydrolysis and salt formation.
Reaction Parameters
- Starting Material : α-Formyl-β-methoxypropionitrile sodium salt.
- Catalyst : ZnCl₂, FeCl₂, or CuCl (0.2–0.3 equivalents).
- Solvent : 3-Pentanone (optimal) or toluene/triethylamine mixtures.
- Temperature : 88–90°C.
- Reaction Time : 14–19 hours.
- The sodium salt (1 equivalent), acetamidine hydrochloride (0.75–2 equivalents), and ZnCl₂ (0.2 equivalents) are combined in 3-pentanone.
- The mixture is stirred under argon at 90°C for 18 hours.
- Solvent removal under reduced pressure yields the free base, which is treated with HCl to form the dihydrochloride.
Yield : Up to 90% (HPLC/NMR).
- Additives : MgSO₄ or Na₂SO₄ improves yield by 10–15%.
- Solvent Polarity : Traces of water (0.05–0.5 equivalents) enhance selectivity.
Comparative Analysis of Methods
| Parameter | Catalytic Amination | Cyclization |
|---|---|---|
| Starting Material | MMP | α-Formyl derivative |
| Catalyst | Al₂O₃ | ZnCl₂/FeCl₂/CuCl |
| Reaction Time | 4 hours | 14–19 hours |
| Temperature | 230°C | 88–90°C |
| Yield | 74% | 90% |
| Scalability | Industrial | Laboratory-scale |
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via HCl treatment:
- Dissolve the free base in ethanol or water.
- Add concentrated HCl (2 equivalents) dropwise at 0–5°C.
- Isolate the precipitate by filtration and dry under vacuum.
Purity : >98% (HPLC).
Challenges and Solutions
- Byproduct Formation : Over-amination or decomposition at high temperatures. Mitigated by controlled ammonia stoichiometry.
- Catalyst Recovery : Al₂O₃ can be reused after calcination, reducing costs.
- Moisture Sensitivity : α-Formyl intermediates are hygroscopic; use anhydrous conditions.
Q & A
Basic: What experimental methods are recommended for synthesizing 5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A plausible route starts with functionalizing pyrimidine precursors. For example:
- Step 1: Introduce the methoxymethyl group at the 2-position via nucleophilic substitution or alkylation under inert conditions (e.g., using NaH in DMF).
- Step 2: Install the aminomethyl group at the 5-position using reductive amination (e.g., with NaBH3CN) or via a nitrile intermediate followed by hydrogenation.
- Step 3: Form the dihydrochloride salt by treating the free base with HCl in a polar solvent like methanol.
Key parameters include reaction temperature control (e.g., 0–60°C) and monitoring pH during salt formation. For reproducibility, use high-purity reagents and characterize intermediates via LC-MS or NMR .
Basic: Which analytical techniques are most suitable for characterizing this compound?
Answer:
Critical characterization methods include:
- HPLC-UV/HRMS: Confirm purity (>95%) and molecular weight (e.g., 210.0439 g/mol via HRMS) .
- 1H/13C NMR: Verify structural integrity by matching peaks to predicted chemical shifts (e.g., methoxymethyl protons at ~3.3–3.5 ppm) .
- X-ray crystallography: Resolve crystal structure and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) to confirm stereochemistry .
- Solubility tests: Assess solubility in water, methanol, and toluene to guide formulation studies .
Advanced: How can computational chemistry optimize the synthesis and reactivity of this compound?
Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms can:
- Predict reaction pathways: Identify low-energy intermediates (e.g., transition states for alkylation or amination steps) to optimize reaction conditions .
- Screen solvents and catalysts: Use COSMO-RS models to predict solvent effects on yield or selectivity.
- Analyze electronic properties: Calculate Fukui indices to assess nucleophilic/electrophilic sites, guiding functionalization strategies.
For example, quantum chemical calculations can model intramolecular hydrogen bonds (e.g., N–H⋯N interactions) to explain stability trends .
Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?
Answer:
Apply statistical design of experiments (DoE) to isolate variables:
- Fractional factorial design: Test factors like temperature, catalyst loading, and solvent polarity to identify critical parameters .
- Response surface methodology (RSM): Optimize conditions (e.g., pH for salt formation) while minimizing byproducts.
- Mechanistic validation: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
For example, inconsistent yields in amination steps may arise from competing side reactions; DoE can pinpoint optimal stoichiometry and reaction time .
Basic: What are the best practices for storing this compound to ensure stability?
Answer:
- Storage temperature: Keep at –20°C in a tightly sealed, light-protected container to prevent hydrolysis or oxidation .
- Solvent compatibility: Store in anhydrous methanol or under nitrogen if in solid form. Avoid toluene or ether due to poor solubility .
- Moisture control: Use desiccants (e.g., silica gel) in storage containers to minimize hygroscopic degradation.
Advanced: What strategies can elucidate degradation pathways under varying environmental conditions?
Answer:
- Forced degradation studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), or acidic/alkaline conditions.
- LC-MS/MS analysis: Identify degradation products (e.g., demethylation of methoxymethyl groups) and propose pathways .
- Kinetic modeling: Calculate activation energy (Ea) for degradation using Arrhenius plots to predict shelf-life .
For example, thermal degradation might cleave the methoxymethyl group, forming formaldehyde derivatives detectable via Schiff’s reagent tests .
Advanced: How to design experiments studying interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface plasmon resonance (SPR): Measure binding affinity (KD) to biomolecules like sPLA2 or kinases .
- Molecular docking: Use AutoDock or Schrödinger to predict binding poses, focusing on pyrimidine–active site interactions.
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
For mechanistic insights, synthesize analogs (e.g., replacing methoxymethyl with ethoxymethyl) and compare activity trends .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to potential HCl vapor release during salt formation.
- Spill management: Neutralize acid residues with sodium bicarbonate before disposal .
Advanced: How can researchers leverage heterogeneous catalysis to improve scalability?
Answer:
- Solid-supported catalysts: Use immobilized palladium or ruthenium nanoparticles for hydrogenation steps to enhance recyclability .
- Membrane reactors: Integrate separation technologies (e.g., nanofiltration) to continuously remove byproducts and shift equilibrium .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
- Polymorphism risk: Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable crystal forms .
- Crystallographic refinement: Resolve disorder in methoxymethyl or aminomethyl groups using high-resolution synchrotron data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
